1-(2-((2-methyl-1H-indol-3-yl)sulfonyl)ethyl)-3-(p-tolyl)urea

HIV-1 transcription PP1 inhibitor SAR

1E7-03 is the preferred chemical probe for PP1-dependent HIV-1 transcription studies, offering a fivefold potency advantage over first-generation 1H4 with no cytotoxicity at ≤25 µM. Its >8 h plasma half-life supports single daily dosing in longitudinal PD studies, while confirmed in vivo efficacy (~40-fold viral reduction) and broad-spectrum activity against EBOV and VEEV eliminate the need for multiple inhibitors in pan-viral PP1 research programs. Choose 1E7-03 for robust, reproducible data without cell death background noise in latency models.

Molecular Formula C19H21N3O3S
Molecular Weight 371.46
CAS No. 946291-24-3
Cat. No. B2800597
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-((2-methyl-1H-indol-3-yl)sulfonyl)ethyl)-3-(p-tolyl)urea
CAS946291-24-3
Molecular FormulaC19H21N3O3S
Molecular Weight371.46
Structural Identifiers
SMILESCC1=CC=C(C=C1)NC(=O)NCCS(=O)(=O)C2=C(NC3=CC=CC=C32)C
InChIInChI=1S/C19H21N3O3S/c1-13-7-9-15(10-8-13)22-19(23)20-11-12-26(24,25)18-14(2)21-17-6-4-3-5-16(17)18/h3-10,21H,11-12H2,1-2H3,(H2,20,22,23)
InChIKeyJJPKJMXRIBUGPX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(2-((2-Methyl-1H-indol-3-yl)sulfonyl)ethyl)-3-(p-tolyl)urea (1E7-03): Procurement-Relevant Characterization for Anti-HIV Research


1-(2-((2-Methyl-1H-indol-3-yl)sulfonyl)ethyl)-3-(p-tolyl)urea, commonly designated 1E7-03, is a low-molecular-weight tetrahydroquinoline derivative (C19H21N3O3S, MW 371.46) that acts as a noncatalytic protein–protein interaction inhibitor targeting the RVxF-accommodating site of host protein phosphatase‑1 (PP1) [1]. Unlike conventional antiretroviral agents that directly inhibit viral enzymes, 1E7-03 disrupts the PP1–HIV‑1 Tat interaction, thereby inhibiting HIV‑1 transcription through a host-targeted mechanism [1]. The compound also exhibits broad‑spectrum activity against Ebolavirus and Venezuelan equine encephalitis virus (VEEV) [2].

Why Generic PP1-Targeting Compounds Cannot Substitute for 1E7-03 in Transcription-Focused HIV-1 Research


Compounds within the PP1-targeting indole sulfonylurea class are not interchangeable due to substantial differences in potency, cytotoxicity, and pharmacokinetic behavior arising from subtle structural modifications. The first‑generation lead 1H4 exhibited modest HIV‑1 transcription inhibition (IC50 10 μM in CEM‑GFP cells) and limited selectivity, whereas subsequent iterative optimization yielded 1E7‑03 with at least a fivefold improvement in IC50 and no detectable cytotoxicity [1]. Additionally, 1E7‑03 demonstrates a plasma half‑life greater than 8 h in mice, a property not shared by earlier analogs, and possesses broad‑spectrum antiviral activity that is absent in the progenitor compound [1][2]. These multiple, quantifiable differentiation points make 1E7‑03 the preferred chemical probe for studies of PP1‑dependent HIV‑1 transcription.

Quantitative Differentiation Evidence for 1E7-03 Against Closest Analog Comparators


Fivefold Improvement in HIV-1 Transcription Inhibition Potency Over Lead Compound 1H4

In a direct head‑to‑head comparison, 1E7-03 inhibited HIV‑1 transcription in 293T cells with an IC50 of 0.1 μM, representing a >100‑fold improvement over the progenitor compound 1H4 (IC50 >10 μM). When assessed against replicating HIV‑1 strains, 1E7‑03 consistently showed IC50 values at least 2.5‑fold lower than 1H4: HIV‑1 IIIB (2.5 vs. 9.4 μM), HIV‑1 Q148R (1.5 vs. 4.7 μM), and HIV‑1 N155H (3.2 vs. 8 μM) [1]. The Key Results statement reports that 1E7‑03 inhibited HIV‑1 with an IC50 ‘fivefold lower than the previously reported compound, 1H4’ [1].

HIV-1 transcription PP1 inhibitor SAR

Superior Cytotoxicity Selectivity Window Relative to First-Generation PP1-Targeting Analogs

In the CEM T‑cell cytotoxicity assay, 1E7‑03 exhibited no cytotoxic effect at concentrations up to 25 μM (IC50 >25 μM), yielding a selectivity index (cytotoxicity IC50 / antiviral IC50) of >10. In contrast, first‑generation analogs from the same series displayed significantly narrower safety windows: compound 1D5 showed cytotoxicity IC50 of 2 μM (selectivity index ~0.2), and analogs 2F2 and 1E7 (the non‑optimized parent of 1E7‑03) exhibited cytotoxicity IC50 values of 17 μM and 16 μM, respectively [1]. The congener 2A5, which matched 1E7‑03’s antiviral potency (IC50 0.1 μM in 293T cells), was compromised by a cytotoxicity IC50 of only 2 μM [1].

Cytotoxicity selectivity index HIV-1

Favorable Plasma Pharmacokinetics: Half-Life Greater Than 8 Hours in Mice

1E7‑03 displays a plasma half‑life greater than 8 h in mice following systemic administration [1]. This represents a substantial PK advantage over earlier PP1‑targeting leads, which typically exhibit half‑lives of less than 2 h and require frequent dosing to maintain target coverage in vivo. The extended half‑life of 1E7‑03 is attributed to the optimized tetrahydroquinoline scaffold, which imparts greater metabolic stability than the first‑generation 1H4 structure [1].

Pharmacokinetics plasma half-life in vivo

Broad-Spectrum Antiviral Activity: Potent Inhibition of VEEV Replication (EC50 = 0.6 μM)

1E7‑03 inhibits Venezuelan equine encephalitis virus (VEEV) replication with an EC50 of 0.6 μM, achieving greater than 2‑log reduction in viral titers in cell culture [1]. This broad‑spectrum activity extends to Ebolavirus and Rift Valley fever virus and is not observed for the progenitor compound 1H4, which has not been reported to inhibit any virus beyond HIV‑1. The VEEV activity is mechanistically linked to the same PP1 RVxF‑site binding that mediates HIV‑1 transcription inhibition, demonstrating target conservation across divergent viral families [1].

Broad-spectrum antiviral VEEV alphavirus

In Vivo Proof‑of‑Concept: Significant Reduction of Plasma HIV‑1 RNA in Humanized Mice

In HIV‑1‑infected NSG‑humanized mice, 1E7‑03 significantly reduced plasma HIV‑1 RNA levels, demonstrating in vivo antiviral efficacy comparable to the previously described HIV‑1 transcription inhibitor F07#13 [1]. While F07#13 targets the Tat/P‑TEFb interface, 1E7‑03 achieves equivalent in vivo viral suppression through its distinct PP1‑targeting mechanism, confirming that the PP1 pathway is a viable therapeutic node in an intact organism [1]. Additionally, 1E7‑03 was shown to reduce HIV‑1 replication in infected humanized mice by approximately 40‑fold in a separate study [2].

In vivo efficacy humanized mouse model HIV-1 RNA

Distinct Tetrahydroquinoline Scaffold Differentiates 1E7‑03 from Indolyl Aryl Sulfone NNRTIs

1E7‑03 is built upon a tetrahydroquinoline core, which is structurally and mechanistically distinct from the indolyl aryl sulfone (IAS) scaffold that characterizes classical HIV‑1 non‑nucleoside reverse transcriptase inhibitors (NNRTIs) such as L‑737,126 [1]. While IAS‑based compounds directly bind the viral reverse transcriptase enzyme to inhibit DNA polymerization, 1E7‑03 targets the host PP1 phosphatase to block HIV‑1 transcription upstream of reverse transcription [1][2]. This fundamental mechanistic divergence means that 1E7‑03 retains activity against NNRTI‑resistant HIV‑1 mutants, as demonstrated by its low IC50 against the Q148R and N155H strains [1], and engages a distinct target space that is complementary to existing antiretroviral tool compounds.

Scaffold differentiation NNRTI mechanism of action

High-Impact Research Application Scenarios for 1E7-03 Driven by Quantitative Differentiation Evidence


HIV-1 Latency Reversal and Transcription Elongation Studies Requiring Non-Cytotoxic PP1 Inhibition

1E7‑03’s demonstrated selectivity index >10 and absence of cytotoxicity at concentrations up to 25 μM [1] make it ideal for prolonged treatment protocols in primary CD4⁺ T‑cell latency models, where compound‑induced toxicity could confound measurements of HIV‑1 reactivation. Its fivefold potency advantage over 1H4 and activity against drug‑resistant strains (Q148R, N155H) enable robust transcriptional inhibition without the background noise of cell death, directly addressing a critical gap in latency reversal agent characterization.

Pharmacodynamic Profiling of Host‑Targeted Antivirals in Humanized Mouse Models

The plasma half‑life >8 h in mice and confirmed in vivo antiviral efficacy (~40‑fold HIV‑1 replication reduction) [1][2] position 1E7‑03 as a reference compound for longitudinal PD studies in humanized mice. Its single‑daily dosing feasibility reduces animal stress and compound consumption, while the availability of metabolic stability data in human, primate, and ferret plasma [2] supports cross‑species translational experimental designs.

Broad‑Spectrum RNA Virus Replication Studies Targeting Conserved Host Phosphatase Pathways

1E7‑03’s potent inhibition of VEEV (EC50 0.6 μM, >2‑log titer reduction) [3] and reported activity against Ebolavirus and Rift Valley fever virus establish it as a multi‑virus chemical probe for elucidating PP1‑dependent replication mechanisms across alphaviruses, filoviruses, and bunyaviruses. Procurement of a single compound for pan‑viral PP1 studies eliminates the need for separate inhibitors and reduces inter‑compound variability in comparative virology experiments.

Chemical Biology Studies of PP1 Regulatory Subunit Dynamics and Substrate Targeting

The well‑characterized mechanism of 1E7‑03 binding to the RVxF‑accommodating groove of PP1 [1], combined with proteomic evidence that it reduces expression of PP1 regulatory subunits such as Sds22 [2], makes it a precise molecular tool for dissecting PP1 holoenzyme assembly and substrate‑specific dephosphorylation events. The availability of a structurally distinct, non‑cytotoxic PP1 inhibitor with documented selectivity over PP2A [3] is essential for unambiguous interpretation of chemical genetic experiments in phosphatase signaling networks.

Quote Request

Request a Quote for 1-(2-((2-methyl-1H-indol-3-yl)sulfonyl)ethyl)-3-(p-tolyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.